Azane;chromium

Oxidation resistance Thermal stability Hard coatings

Chromium nitride (CrN, CAS 12053-27-9), also referred to as chromium(III) nitride, is a refractory interstitial ceramic compound crystallizing in the cubic rock-salt (NaCl) structure. It exhibits a density of 5.9 g/cm³, a melting point (decomposition) of approximately 1770 °C, and is insoluble in water.

Molecular Formula Cr2N
Molecular Weight 117.89
CAS No. 12053-27-9
Cat. No. B1143656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;chromium
CAS12053-27-9
SynonymsChromium nitride (Cr2N); Chromium subnitride (Cr2N); 
Molecular FormulaCr2N
Molecular Weight117.89
Structural Identifiers
SMILESN.[Cr]
InChIInChI=1S/Cr.H3N/h;1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Nitride (CrN, CAS 12053-27-9) Properties and Industrial Baseline


Chromium nitride (CrN, CAS 12053-27-9), also referred to as chromium(III) nitride, is a refractory interstitial ceramic compound crystallizing in the cubic rock-salt (NaCl) structure [1]. It exhibits a density of 5.9 g/cm³, a melting point (decomposition) of approximately 1770 °C, and is insoluble in water [2]. CrN is predominantly utilized as a hard, wear-resistant, and corrosion-resistant thin-film coating deposited via physical vapor deposition (PVD) techniques such as cathodic arc evaporation and reactive magnetron sputtering [3]. Its primary industrial value proposition lies in its combination of high microhardness, excellent oxidation resistance, low coefficient of friction, and chemical inertness, making it a benchmark protective coating for cutting tools, forming dies, automotive components, and biomedical implants.

Why CrN Cannot Be Interchanged with TiN, Cr₂N, or Other Nitride Coatings Without Performance Penalty


In-class nitride hard coatings such as TiN, Cr₂N, and TiAlN are frequently considered as drop-in replacements for CrN; however, critical performance divergences at elevated temperature, in corrosive chloride environments, and under mechanical loading preclude generic substitution. The oxidation onset temperature, corrosion rate, oxidation activation energy, and adhesive critical load are not monotonic functions of bulk nitride chemistry but are determined by phase-specific electronic structure, defect density, and oxide-scale morphology [1]. For example, TiN oxidizes at 500 °C, whereas CrN remains stable up to 700 °C under identical ambient-air annealing [2]. Similarly, Cr₂N, despite its higher hardness, exhibits inferior oxidation resistance due to a 20% volume expansion-induced phase transformation to CrN that creates a porous scale morphology, yielding an oxidation activation energy of only 139 kJ/mol versus 190 kJ/mol for CrN [3]. These quantifiable divergences render generalized nitride selection untenable for applications where thermal stability, corrosion endurance, or adhesion strength are design-critical.

Quantitative Differentiation Evidence for Chromium Nitride (CrN) Against Closest Analogs


Oxidation Onset Temperature: CrN (700 °C) Versus TiN (500 °C)

CrN demonstrates a 200 °C higher oxidation onset temperature than TiN under identical annealing conditions. In a systematic study of four hard coatings (TiN, CrN, TiAlN, CrAlN) deposited on stainless steel by lateral rotating cathode arc and annealed in ambient atmosphere for 1 h at temperatures from 500 to 1000 °C, TiN started to oxidize at 500 °C, whereas CrN started to oxidize at 700 °C [1]. At 800 °C, the TiN coating completely delaminated from the substrate, while CrN only began to show near-full oxidation and partial delamination at 900 °C. This 200 °C thermal stability advantage represents a critical operational window for high-speed dry machining and other elevated-temperature applications where TiN would fail catastrophically.

Oxidation resistance Thermal stability Hard coatings

Corrosion Rate: CrN (0.032 mpy) Versus TiN (0.060 mpy) on 410 Stainless Steel

CrN exhibits a 47% lower corrosion rate than TiN on 410 stainless steel substrates exposed to simulated PEM fuel cell environments. In a direct comparison using potentiodynamic polarization (PDP) testing, the corrosion rate of bare 410 SS was 0.096 mpy; the CrN-coated specimen reduced this to 0.032 mpy, while the TiN-coated specimen achieved only 0.060 mpy [1]. Electrochemical impedance spectroscopy (EIS) confirmed that CrN maintains larger impedance and lower capacitive variation over immersion time, attributable to a denser coating microstructure with fewer through-thickness pinhole defects. The polarization resistance (Rp) increased from 230.1 Ω·cm² (bare substrate) to 690.6 Ω·cm² for CrN, compared to 410.2 Ω·cm² for TiN [1].

Corrosion resistance PEM fuel cells Bipolar plates

Oxidation Activation Energy: CrN (190 kJ/mol) Versus Cr₂N (139 kJ/mol)

CrN possesses a 37% higher oxidation activation energy than its hexagonal phase variant Cr₂N. In a comparative study of oxidation behavior in air at 700–1000 °C, the oxidation activation energy was determined to be 190 kJ/mol for CrN coatings compared to 139 kJ/mol for Cr₂N coatings [1]. The inferior oxidation resistance of Cr₂N is mechanistically attributed to the Cr₂N → CrN phase transformation, which is accompanied by a 20% transverse volume expansion that generates a porous, non-columnar cross-sectional morphology enabling rapid oxygen ingress [1]. Despite Cr₂N exhibiting higher as-deposited hardness, its oxidation degradation pathway renders it unsuitable for sustained high-temperature service relative to CrN.

Oxidation kinetics Phase stability Cr₂N vs CrN

Adhesion Critical Load: CrN (592.1 mN) Versus TiN and TiB₂ on Ti6Al4V

CrN exhibits a significantly higher critical load (Lc) in scratch adhesion testing than TiN and TiB₂ coatings on Ti6Al4V alloy. In a head-to-head comparison employing RF magnetron sputter deposition and scratch testing, the critical load for CrN was measured at 592.1 mN, substantially outperforming TiN and TiB₂ [1]. The higher critical load indicates superior coating-to-substrate adhesion, which is positively correlated with resistance to spallation, delamination, and premature coating failure under service loading. The improved adhesion is attributed to the dense, low-stress microstructure achieved with CrN under optimized deposition conditions.

Adhesion strength Scratch test Tribological coatings

Nanoindentation Hardness and Modulus: CrN Versus TiN and TiB₂ on Ti6Al4V

CrN achieves superior combined elastic modulus and hardness values compared to TiN and TiB₂ coatings deposited on Ti6Al4V. Nanoindentation measurements revealed that the CrN coating exhibited an elastic modulus of 172.62 ± 8.6 GPa and a hardness of 12.57 ± 0.7 GPa, both higher than the values recorded for TiN and TiB₂ coatings under identical deposition and testing conditions [1]. The higher H/E ratio (hardness-to-modulus ratio) of CrN indicates a greater resistance to plastic deformation and improved wear performance, consistent with the observation that CrN displayed the lowest friction coefficients and wear coefficients across various sliding distances against SiC counter-bodies.

Mechanical properties Nanoindentation Hard coatings

Comprehensive Oxidation Resistance: CrN Phase Versus Cr₂N Phase in CrNx Coatings

Within the Cr–N binary phase system, the cubic CrN single-phase exhibits markedly better oxidation resistance than the hexagonal Cr₂N phase or mixed Cr₂N+CrN phases. A study on reactive magnetron-sputtered CrNx coatings with systematically varied N₂ flow demonstrated that single-phase CrN possesses an oxidation resistance temperature range of 500–600 °C, superior to that of Cr₂N [1]. Although Cr₂N exhibits higher as-deposited hardness, its inferior oxidation resistance is mechanistically linked to the phase transformation from Cr₂N to CrN during oxidation, which creates a volume expansion of approximately 20% and induces a porous scale morphology [2]. Consequently, for applications requiring simultaneous hardness and oxidation protection, CrN single-phase coatings offer the best comprehensive performance.

Phase engineering CrNx coatings Oxidation resistance

High-Impact Application Scenarios for Chromium Nitride (CrN) Driven by Comparative Performance Data


High-Speed Dry Machining Tools Requiring Oxidation Resistance Above 500 °C

CrN-coated cutting tools are selected over TiN-coated tools for high-speed dry machining of ferrous and non-ferrous alloys where tool-flank temperatures exceed 500 °C. TiN coatings undergo oxidation onset at 500 °C and complete delamination by 800 °C, whereas CrN remains stable up to 700 °C with delamination only near 900 °C [1]. This 200 °C operational window enables CrN-coated tools to sustain higher cutting speeds, reduce coolant usage, and extend tool life in applications such as gear cutting, thread forming, and aluminum die casting, where oxidative degradation of TiN is a known failure mode [1].

PEM Fuel Cell Bipolar Plates Demanding Low Corrosion Rate and Stable Interfacial Contact Resistance

CrN-coated 410 stainless steel bipolar plates are preferred over TiN-coated plates in proton exchange membrane (PEM) fuel cells due to a 47% lower corrosion rate (0.032 mpy vs. 0.060 mpy) and 69% higher polarization resistance (Rp = 690.6 Ω·cm² vs. 410.2 Ω·cm²) as demonstrated by potentiodynamic polarization and EIS testing [2]. The denser CrN microstructure, with fewer through-thickness pinhole defects, provides stable interfacial contact resistance (ICR) and reduces metal-ion leaching, both of which are critical for maintaining membrane electrode assembly (MEA) integrity and stack efficiency over thousands of operating hours [2].

Aerospace Ti6Al4V Components Subjected to Sliding Wear and High Contact Stress

CrN coatings on Ti6Al4V alloy landing gear bushings, actuator components, and engine mounts provide superior tribological performance compared to TiN and TiB₂ coatings. CrN demonstrates the highest critical load (592.1 mN) in scratch adhesion testing, along with the highest combined elastic modulus (172.62 ± 8.6 GPa) and hardness (12.57 ± 0.7 GPa), resulting in the lowest friction coefficients and wear coefficients across multiple sliding distances against SiC counter-bodies [3]. These properties translate directly to improved galling resistance, reduced maintenance intervals, and extended component life in aerospace hydraulic and mechanical systems [3].

High-Temperature Protective Coatings Requiring Intrinsic Oxidation Resistance Without Aluminum Alloying

For applications where Al-alloyed coatings (CrAlN, TiAlN) are precluded due to chemical compatibility or process constraints, single-phase cubic CrN offers the best oxidation resistance within the binary nitride family. CrN's oxidation activation energy of 190 kJ/mol is 37% higher than Cr₂N's 139 kJ/mol [4], and its oxidation onset at 700 °C [1] provides a defined thermal ceiling. This makes CrN the coating of choice for high-temperature forming dies, glass molding tools, and heat treatment fixtures where ternary or quaternary coatings cannot be deposited or where aluminum migration into the workpiece is unacceptable [4].

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